![molecular formula C24H32N2O2 B6123330 [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6123330.png)
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol, also known as PB28, is a selective androgen receptor modulator (SARM) that has gained attention in the scientific community due to its potential application in the treatment of various diseases. PB28 has been shown to have a high affinity for androgen receptors, making it a promising candidate for the development of new drugs.
Mécanisme D'action
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol works by binding to androgen receptors in target tissues, leading to a cascade of biochemical and physiological effects. This includes the activation of genes involved in muscle growth, bone density, and prostate health. [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has also been shown to inhibit the growth of prostate cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has been shown to have a number of positive effects on the body, including increased muscle mass and strength, improved bone density, and decreased fat mass. It has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes. In addition, [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol for lab experiments is its high selectivity for androgen receptors, which allows for targeted effects on specific tissues. [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol is also relatively easy to synthesize in large quantities, making it a cost-effective option for research. However, one limitation of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol. One area of interest is its potential use in the treatment of muscle wasting and sarcopenia, particularly in aging populations. Another area of research could focus on the development of more potent and selective SARMs based on the structure of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol. Additionally, further studies are needed to fully understand the long-term effects and safety profile of [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol in humans.
Méthodes De Synthèse
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol can be synthesized through a multi-step process involving the reaction of 1,3'-bipiperidin-4-one with phenoxybenzyl bromide, followed by reduction with sodium borohydride and subsequent reaction with formaldehyde. This method has been successfully used to produce [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol in high yields and purity.
Applications De Recherche Scientifique
[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has been extensively studied for its potential use in the treatment of various diseases, including prostate cancer, muscle wasting, and osteoporosis. In vitro studies have shown that [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol has a high affinity for androgen receptors, and can selectively target androgen-responsive tissues without affecting other organs. This makes [1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol a potentially safer and more effective alternative to traditional androgen therapy.
Propriétés
IUPAC Name |
[1-[1-[(3-phenoxyphenyl)methyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O2/c27-19-20-11-14-26(15-12-20)22-7-5-13-25(18-22)17-21-6-4-10-24(16-21)28-23-8-2-1-3-9-23/h1-4,6,8-10,16,20,22,27H,5,7,11-15,17-19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHUPVVEXLDLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)N4CCC(CC4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1'-(3-Phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-oxo-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6123248.png)
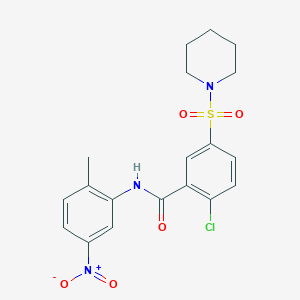
![4-bromo-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6123259.png)
![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)
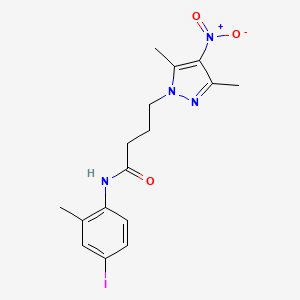
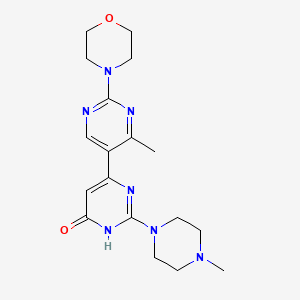
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)
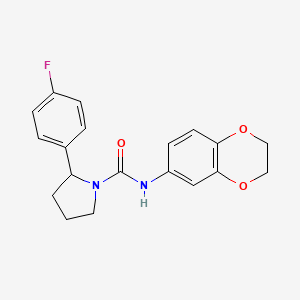
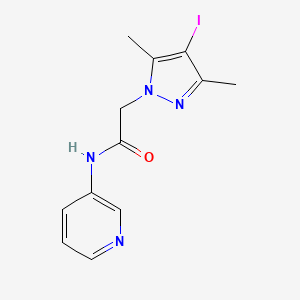
![5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6123309.png)
![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)
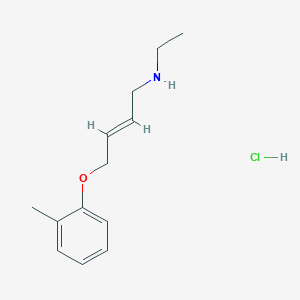
![2-(4-methoxyphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6123328.png)